

Application Notes and Protocols for Immunofluorescence Staining of (R)-OR-S1

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Compound of Interest

Compound Name: (R)-OR-S1

Cat. No.: B15584316

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Introduction

These application notes provide detailed protocols and guidelines for the immunofluorescent staining of the olfactory receptor OR-S1, hypothetically designated here as **(R)-OR-S1**, in cultured cells. Olfactory receptors are G-protein coupled receptors (GPCRs) responsible for detecting odorant molecules.[1] Visualizing the subcellular localization of these receptors is crucial for understanding their function in signal transduction. This document is intended for researchers, scientists, and drug development professionals.

Product Information

- Target: Olfactory Receptor 51S1 (OR51S1)[1]
- Applications: Immunofluorescence (IF)[1]
- Antibody Type: Polyclonal Antibody

Data Presentation

Quantitative data for immunofluorescence staining should be optimized for each experimental condition. The following table provides a starting point for optimization.

Parameter	Recommended Range	Starting Point
Primary Antibody Dilution	1:100 - 1:1000	1:200[1]
Secondary Antibody Dilution	1:200 - 1:2000	1:500
Fixation Time (4% PFA)	10 - 20 minutes	15 minutes[2]
Permeabilization Time (0.1-0.5% Triton X-100)	5 - 15 minutes	10 minutes[2][3]
Blocking Time	30 - 60 minutes	60 minutes[2]
Primary Antibody Incubation	1-2 hours at RT or overnight at 4°C	Overnight at 4°C[2][3]
Secondary Antibody Incubation	1 - 2 hours at RT	1 hour at RT[2][3]

Experimental Protocols

A. Solutions and Reagents

NOTE: Prepare all solutions with high-purity water (e.g., reverse osmosis deionized water).

- 1X Phosphate Buffered Saline (PBS): To prepare 1 liter, add 100 ml of 10X PBS to 900 ml of dH₂O and mix. Adjust pH to 7.4.
- Fixation Solution (4% Paraformaldehyde, PFA): In a chemical fume hood, dissolve 4g of PFA in 100 ml of 1X PBS. Gently heat and stir until dissolved. Cool, filter, and store at 4°C for up to one week.
- Permeabilization Buffer (0.25% Triton X-100 in PBS): Add 250 µl of Triton X-100 to 100 ml of 1X PBS and mix.
- Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS): Add 5 ml of normal goat serum and 300 µl of Triton X-100 to 95 ml of 1X PBS. Store at 4°C.[2]

- Antibody Dilution Buffer (1% BSA, 0.3% Triton X-100 in PBS): Dissolve 1g of Bovine Serum Albumin (BSA) and add 300 µl of Triton X-100 to 100 ml of 1X PBS. Store at 4°C.[2]
- Mounting Medium with DAPI: A commercially available anti-fade mounting medium containing a nuclear counterstain like DAPI is recommended.

B. Cell Culture and Preparation

- Culture cells on sterile glass coverslips or in chamber slides to the desired confluency (typically 60-80%).
- Gently wash the cells twice with 1X PBS.

C. Immunostaining Procedure

- Fixation:
 - Add 4% PFA to the cells and incubate for 15 minutes at room temperature.[2]
 - Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilization:
 - Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature. [3]
 - Aspirate the buffer and wash the cells three times with 1X PBS for 5 minutes each.
- Blocking:
 - Add Blocking Buffer and incubate for 60 minutes at room temperature to block non-specific antibody binding.[2]
- Primary Antibody Incubation:
 - Dilute the anti-OR51S1 primary antibody in Antibody Dilution Buffer to the desired concentration (starting at 1:200).[1]
 - Aspirate the Blocking Buffer and add the diluted primary antibody.

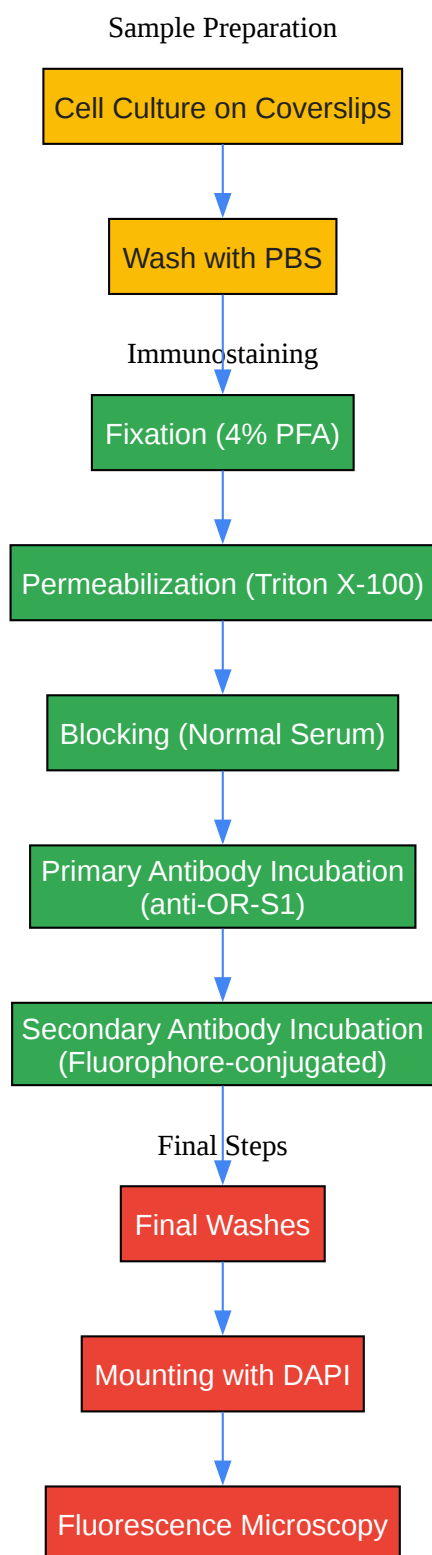
- Incubate overnight at 4°C in a humidified chamber.[2][3]
- Washing:
 - Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) in Antibody Dilution Buffer.
 - Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[2][3]
- Final Washes and Mounting:
 - Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5 minutes each, protected from light.
 - Perform a final rinse with dH₂O.
 - Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.
 - Seal the edges of the coverslip with nail polish and allow it to dry.

D. Imaging

- Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
- Store slides flat at 4°C, protected from light.

Mandatory Visualizations

Experimental Workflow





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